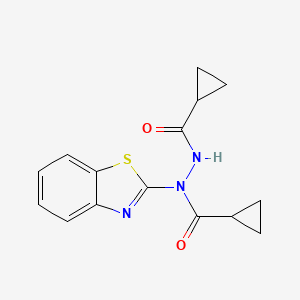

![molecular formula C16H13N3OS B5588289 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)

1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone often involves reactions between substituted 1H-1,2,4-triazole-thiols and appropriate chloroacetyl or acetyl derivatives under conditions that may include the use of sodium hydride and potassium iodide at reflux (Liu et al., 2010). Additionally, cycloaddition of arylazides to acetylacetone is another route to obtain derivatives of 1,2,3-triazole (Pokhodylo et al., 2009).

Molecular Structure Analysis

Experimental and theoretical studies, including X-ray diffraction and Density Functional Theory (DFT), have been conducted to analyze the molecular structure of related compounds. Such studies offer insights into the vibrational assignments, chemical shifts, molecular orbital energies, and other physicochemical properties (Ataol & Ekici, 2014).

Chemical Reactions and Properties

1-Phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential antimicrobial activities. For instance, reactions with isatin and phenyl isothiocyanate have been explored for the synthesis of compounds displaying growth inhibitory effects against certain bacteria and fungi (Bochao Li et al., 2017).

Physical Properties Analysis

The physical properties, such as UV-vis absorption, fluorescence spectra, and crystalline structure, have been investigated for various derivatives. These studies reveal that the physical characteristics are influenced by the substituents bonded to the triazole rings, affecting the fluorescence intensity and emission bands (Liu et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone derivatives, including their reactivity and potential as antimicrobial agents, have been a focus of research. These properties are determined through various spectroscopic and analytical techniques, such as IR, 1H NMR, 13C NMR, and HRMS (Bochao Li et al., 2017).

properties

IUPAC Name |

1-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(13-7-3-1-4-8-13)11-21-16-17-12-19(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHXFCOCMFWYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)

![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)

![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)

![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)

![1-{3-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]propyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5588278.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)

![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)

![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)